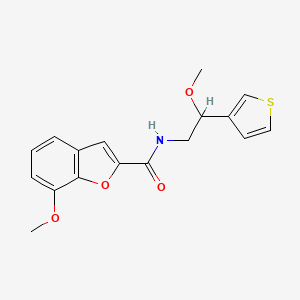

7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization with methoxy and thiophene groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C23H22N2O2S and a molecular weight of approximately 390.5 g/mol. Its structural features include a benzofuran core, which is known for its diverse biological activities, and a thiophene ring that contributes to its electronic properties.

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide exhibit antiviral properties, particularly against hepatitis C virus (HCV). A study highlighted the effectiveness of benzofuran derivatives in inhibiting HCV replication, suggesting that this compound could be developed as a therapeutic agent for viral infections .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Preliminary studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins . Further research is needed to elucidate the specific pathways involved.

3. Neuroprotective Effects

Emerging studies suggest that compounds with benzofuran scaffolds may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory pathways, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of this compound may involve interaction with specific receptors or enzymes in the body. For instance, its ability to modulate neurotransmitter systems could contribute to its neuroprotective effects.

2. Bioavailability and Metabolism

Understanding the bioavailability and metabolic pathways of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications in the chemical structure can significantly influence these parameters, impacting the compound's efficacy and safety profile .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties derived from the thiophene ring, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron donor or acceptor can enhance device performance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the antiviral properties against HCV | Demonstrated significant inhibition of viral replication |

| Research on Anticancer Potential | Evaluated apoptosis induction in cancer cell lines | Showed promising results in inducing cell death |

| Neuroprotection Study | Assessed antioxidant effects | Indicated potential benefits in models of neurodegeneration |

Mecanismo De Acción

The mechanism of action of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-hydroxybenzofuran share structural similarities and biological activities with 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide.

Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene have similar thiophene rings and exhibit comparable chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

The compound 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, and neuroprotective properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzofuran core with methoxy and thiophene substituents, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that benzofuran derivatives exhibit significant neuroprotective and antioxidant effects. In particular, the compound has shown promising results in various biological assays.

Neuroprotective Effects

A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective activities using primary cultured rat cortical neuronal cells. Among these derivatives, the compound demonstrated considerable protection against NMDA-induced excitotoxicity at a concentration of 100 μM. Its neuroprotective effect was comparable to that of memantine, a well-known NMDA antagonist .

Antioxidant Activity

The antioxidant properties of this compound were assessed through in vitro cell-free bioassays. The results indicated that the compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related neuronal damage .

Efficacy in Cancer Models

Benzofuran derivatives have been investigated for their potential anticancer properties. The compound's structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, one study reported that certain benzofuran derivatives exhibited IC50 values lower than doxorubicin against MCF-7 breast cancer cells, suggesting superior efficacy .

Research Findings and Case Studies

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Excitotoxicity : By modulating NMDA receptor activity, the compound protects neurons from glutamate-induced damage.

- Antioxidant Defense : The methoxy groups contribute to electron donation capabilities, enhancing the compound's ability to neutralize reactive oxygen species.

- Induction of Apoptosis in Cancer Cells : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Propiedades

IUPAC Name |

7-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-20-13-5-3-4-11-8-14(22-16(11)13)17(19)18-9-15(21-2)12-6-7-23-10-12/h3-8,10,15H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNYOYIFFOBAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.